molecular formula C23H24FN3O3S2 B2821068 N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207036-93-8

N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B2821068
CAS RN: 1207036-93-8
M. Wt: 473.58
InChI Key: OZBRPAMTKRTHNV-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O3S2 and its molecular weight is 473.58. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

  • Studies on compounds like SB-649868, which share pharmacophore elements such as piperazine rings and sulfonyl groups, have focused on their metabolism and disposition in humans. For example, SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, showed extensive metabolism with elimination primarily via feces, and its pharmacokinetics were characterized by the formation of specific metabolites (Renzulli et al., 2011).

Diagnostic and Therapeutic Applications

  • Novel radiopharmaceuticals, such as [18F]DASA-23, designed to measure pyruvate kinase M2 levels via positron emission tomography (PET), have been evaluated for their potential in diagnosing gliomas. The study highlighted the specificity and sensitivity of such compounds in distinguishing between low-grade and high-grade gliomas (Patel et al., 2019).

Metabolite Characterization

  • The characterization of metabolites plays a significant role in understanding the pharmacological and toxicological properties of compounds. Studies have elucidated the metabolic pathways of various pharmaceuticals, including the identification of principal and minor metabolites, which can inform drug design and safety assessments (Beinat et al., 2020).

Safety and Efficacy in Drug Development

  • Research into the safety and efficacy of new chemical entities, including their metabolic profiles and potential therapeutic applications, is crucial for drug development. For instance, the study of venetoclax, a B-cell lymphoma-2 inhibitor, involved detailed analysis of its metabolism and disposition in humans, highlighting the importance of characterizing unusual metabolites for understanding drug behavior in the body (Liu et al., 2017).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S2/c1-16-4-3-5-19(14-16)26-9-11-27(12-10-26)32(29,30)21-8-13-31-22(21)23(28)25-18-7-6-17(2)20(24)15-18/h3-8,13-15H,9-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBRPAMTKRTHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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